Ethyl hexadecyl carbonate

Dialkyl Carbonate Phase Change Material Differential Scanning Calorimetry

Ethyl hexadecyl carbonate (CAS 34571-06-7) is an asymmetric dialkyl carbonate ester with the molecular formula C19H38O3 and a molecular weight of approximately 314.5 g/mol. It is classified as an oleochemical carbonate due to its long C16 (hexadecyl/cetyl) alkyl chain and short ethyl group, which gives it a unique amphiphilic character.

Molecular Formula C19H38O3
Molecular Weight 314.5 g/mol
CAS No. 34571-06-7
Cat. No. B15176768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl hexadecyl carbonate
CAS34571-06-7
Molecular FormulaC19H38O3
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)OCC
InChIInChI=1S/C19H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21-4-2/h3-18H2,1-2H3
InChIKeyVOLKWMGYUIZMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Hexadecyl Carbonate (CAS 34571-06-7): A Long-Chain Asymmetric Dialkyl Carbonate for Specialized Formulations


Ethyl hexadecyl carbonate (CAS 34571-06-7) is an asymmetric dialkyl carbonate ester with the molecular formula C19H38O3 and a molecular weight of approximately 314.5 g/mol . It is classified as an oleochemical carbonate due to its long C16 (hexadecyl/cetyl) alkyl chain and short ethyl group, which gives it a unique amphiphilic character [1]. This compound is primarily used in specialized applications such as cosmetic emollients, lubricant additives, and as a functional fluid component due to its high boiling point (~381.5 °C) and low volatility .

The Substitution Risk for Ethyl Hexadecyl Carbonate: Why In-Class Analogs Like Dicetyl Carbonate or Ethyl Palmitate Are Not Direct Replacements


Ethyl hexadecyl carbonate cannot be simply substituted with structurally similar compounds due to its specific asymmetric architecture and the resulting differences in its physicochemical and performance profile. While symmetric dialkyl carbonates like dicetyl carbonate share the carbonate backbone, their higher molecular weight and symmetrical structure result in significantly different viscosity, melting behavior, and polarity [1]. Conversely, a fatty acid ester like ethyl palmitate (C18H36O2) lacks the central carbonate moiety, which fundamentally alters its hydrolytic stability profile, dielectric properties, and interaction with polar media . The presence of the carbonate group in ethyl hexadecyl carbonate imparts distinct solubility characteristics and a specific balance of lipophilicity and polarity that is not replicated by esters or ethers, making simple substitution without reformulation and performance re-validation highly problematic [2].

Quantitative Evidence Guide for Ethyl Hexadecyl Carbonate (CAS 34571-06-7): Head-to-Head and Cross-Study Comparisons


Molecular Asymmetry and Physical State: Comparing Ethyl Hexadecyl Carbonate to Dicetyl Carbonate

The asymmetric structure of ethyl hexadecyl carbonate (C16 and C2 chains) yields a lower melting point and prevents the highly ordered crystalline packing seen in its symmetric C16-C16 analog, dicetyl carbonate (dihexadecyl carbonate). This results in ethyl hexadecyl carbonate existing as a liquid at room temperature, whereas dicetyl carbonate is a solid, significantly impacting its processability and application as a liquid emollient or base fluid [1].

Dialkyl Carbonate Phase Change Material Differential Scanning Calorimetry

Hydrolytic Stability and Safety Profile: Carbonates vs. Fatty Acid Esters

Dialkyl carbonates like ethyl hexadecyl carbonate exhibit a distinct degradation pathway compared to fatty acid esters like ethyl palmitate. Upon hydrolysis, carbonates decompose into an alcohol and carbon dioxide, a relatively inert byproduct. In contrast, ester hydrolysis yields a free fatty acid, which can lower pH, cause irritation, or contribute to unwanted acidity in formulations [1]. While a direct, head-to-head hydrolysis half-life study for this specific compound is not available, this fundamental difference in degradation chemistry is a well-established class-level advantage for carbonates in applications requiring long-term pH stability and low irritation potential [2].

Hydrolytic Stability Safety Profile Carboxylic Acid Formation

Viscosity and Volatility: Ethyl Hexadecyl Carbonate vs. Lower Dialkyl Carbonates

The long C16 alkyl chain of ethyl hexadecyl carbonate provides a significantly higher boiling point (381.5±11.0 °C at 760 mmHg) and lower vapor pressure (0.0±0.9 mmHg at 25°C) compared to short-chain dialkyl carbonates like diethyl carbonate (boiling point 126-128 °C) or dimethyl carbonate (boiling point 90 °C) . This translates to drastically reduced volatility and a higher viscosity profile, making it suitable as a functional fluid or lubricant basestock where low evaporation loss and a robust lubricating film are required [1].

Viscosity Volatility Lubricant Basestock

Amphiphilicity and Polarity: The Carbonate Moiety vs. Hydrocarbon Chains

The central carbonate group (-O-C(=O)-O-) in ethyl hexadecyl carbonate introduces a significant dipole moment that is absent in purely hydrocarbon structures like hexadecane or ethers like dihexadecyl ether. While specific dielectric constant data for this compound is not found in primary literature, it is well-established that the carbonate moiety imparts higher polarity and amphiphilic character compared to hydrocarbons [1]. This property class-level difference influences its solubility, surface activity, and compatibility with polar co-formulants in complex mixtures [2].

Amphiphilicity Polarity Emollient

Targeted Application Scenarios for Ethyl Hexadecyl Carbonate Based on Comparative Performance Advantages


Specialty Lubricant Basestocks and Additives for High-Temperature Stability

Ethyl hexadecyl carbonate is ideally suited as a component in high-performance lubricant formulations where its high boiling point of 381.5 °C and low vapor pressure (<1 mmHg at 25°C) provide a distinct advantage over lower molecular weight dialkyl carbonates . Its thermal stability prevents evaporative loss at elevated operating temperatures, while the polar carbonate group promotes surface adsorption for improved boundary lubrication compared to non-polar hydrocarbon base oils [1].

Non-Acidifying Emollient in pH-Sensitive Cosmetic and Personal Care Formulations

The carbonate ester structure of ethyl hexadecyl carbonate offers a functional advantage in personal care products. Unlike fatty acid esters that can hydrolyze to form potentially irritating free fatty acids, this compound degrades to yield non-acidic byproducts (hexadecanol and CO2) [1]. This makes it a valuable emollient choice for formulators aiming to maintain a stable, skin-neutral pH in leave-on applications like creams and lotions [2].

Functional Fluid Component in Organic Synthesis and Industrial Solvents

The high boiling point and unique polarity of ethyl hexadecyl carbonate make it a suitable high-temperature solvent or functional fluid in chemical processes. Its amphiphilic nature, derived from the polar carbonate group and long lipophilic C16 chain, allows it to solubilize a diverse range of reagents and intermediates, a characteristic not found in either purely non-polar solvents or highly polar, low-boiling carbonates like diethyl carbonate .

Phase Change Material (PCM) Component with Tunable Thermal Properties

Based on research into symmetrical fatty dialkyl carbonates, asymmetric analogs like ethyl hexadecyl carbonate present opportunities for creating phase change material blends with tailored melting and crystallization behavior . Its liquid state at room temperature, in contrast to the solid state of symmetric dicetyl carbonate, offers formulators a different starting point for engineering eutectic mixtures with a precise melting point for thermal energy storage applications.

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